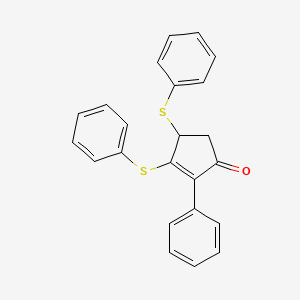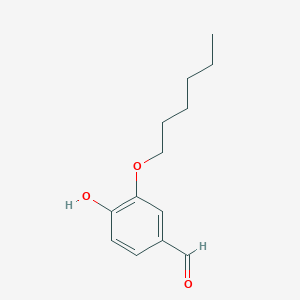
3-(Hexyloxy)-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexyloxy)-4-hydroxybenzaldehyde: is an organic compound characterized by a benzaldehyde core substituted with a hexyloxy group at the 3-position and a hydroxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Hexyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
Chemistry: 3-(Hexyloxy)-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of liquid crystals and other functional materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals .
Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and fragrances .
Mechanism of Action
The mechanism of action of 3-(Hexyloxy)-4-hydroxybenzaldehyde is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the hexyloxy group provides hydrophobic interactions that can influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of a hexyloxy group, resulting in different solubility and reactivity properties.
Uniqueness: 3-(Hexyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxy and a hexyloxy group, which confer distinct chemical and physical properties. The hexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
650606-31-8 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-hexoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
InChI Key |
HZAKEKDTQXXGJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


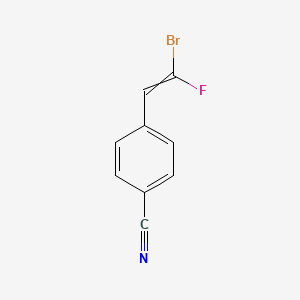
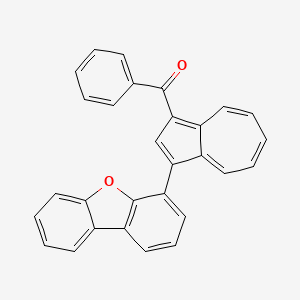
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

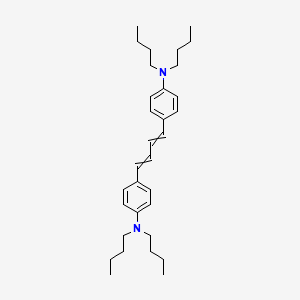
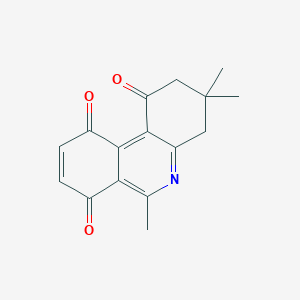
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
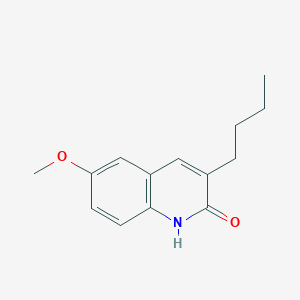
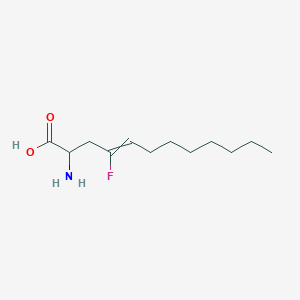
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
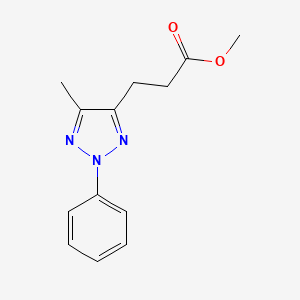
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
